4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid
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Overview
Description
4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a pyridazine ring substituted with chlorine and fluorine atoms, as well as a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid typically involves multiple steps, starting with the formation of the pyridazine ring. One common method is the cyclization of a diaminobenzene derivative with a chloro- and fluoro-substituted aldehyde under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, reducing the production time and cost.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated derivatives, alkylated derivatives
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: It can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Chloro-1-(4-fluorophenyl)butan-1-one
4-Chloro-4'-fluorobutyrophenone
3-(4-Fluorobenzoyl)propyl chloride
Uniqueness: 4-Chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid is unique due to its pyridazine ring structure, which provides distinct chemical properties compared to other similar compounds. Its carboxylic acid group also adds to its versatility in chemical reactions and applications.
Properties
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2O3/c12-8-5-9(16)15(14-10(8)11(17)18)7-3-1-6(13)2-4-7/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDBPZUYXCHWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C(C(=N2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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